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Introduction
LY2228820 (ralimetinib) is a potent and selective, orally bioavailable small-molecule inhibitor of

p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2]

[3] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory

cytokines and environmental stress. In the context of cancer, this pathway plays a significant

role in tumor cell proliferation, survival, angiogenesis, and metastasis.[4][5] Activation of the

p38 MAPK pathway has been implicated in resistance to various cancer therapies, including

chemotherapy.[2] By inhibiting p38 MAPK, LY2228820 can modulate the tumor

microenvironment and enhance the efficacy of conventional chemotherapeutic agents.[4][5]

These notes provide a comprehensive overview of the preclinical rationale and clinical data for

using LY2228820 in combination with chemotherapy, along with detailed protocols for relevant

experimental studies.

Data Presentation
Preclinical Synergy of LY2228820 with
Chemotherapeutic Agents
The combination of LY2228820 with anti-microtubule agents has demonstrated synergistic anti-

cancer effects in multidrug-resistant (MDR) cancer cell lines.
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Cell Line
Chemother
apeutic
Agent

LY2228820
Concentrati
on (µM)

IC50 of
Chemother
apeutic
Agent
Alone (nM)

IC50 of
Chemother
apeutic
Agent with
LY2228820
(nM)

Fold-
change in
IC50

Bads-200 Paclitaxel 2 1501 420.7 3.57

Bads-200 Vinorelbine 2 >2000 850 >2.35

Bats-72 Paclitaxel 2 1205 310.2 3.88

Bats-72 Vinorelbine 2 >2000 790.5 >2.53

Data extracted from a study on synergistic effects in MDR cancer cells.

Clinical Efficacy of Ralimetinib (LY2228820) in
Combination with Chemotherapy
Phase 1b/2 Study in Recurrent Platinum-Sensitive Ovarian Cancer (NCT01663857)[1][4]

Parameter

Ralimetinib +
Gemcitabine/Carbo
platin (R+GC)
(N=58)

Placebo +
Gemcitabine/Carbo
platin (P+GC)
(N=52)

Hazard Ratio (HR) /
p-value

Median Progression-

Free Survival (PFS)
10.3 months 7.9 months

HR = 0.773, p =

0.2464

Median Overall

Survival (OS)
29.2 months 25.1 months

HR = 0.827, p =

0.4686

Overall Response

Rate (ORR)
46.6% 46.2% p = 0.9667

Phase 1 Study in Newly Diagnosed Glioblastoma (NCT02364206)[6]
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Parameter Value

Maximum Tolerated Dose (MTD) of Ralimetinib 100 mg every 12 hours

Chemotherapy Regimen
Concomitant Temozolomide (TMZ) and

Radiotherapy

Target Inhibition in Peripheral Blood

Mononuclear Cells (pMAPKAP-K2)
-54%

Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway and Inhibition by
LY2228820

Chemotherapy / Stress

MKK3/6

p38 MAPK

MAPKAPK2 (MK2)

Pro-inflammatory Cytokines
(TNF-α, IL-6)

LY2228820

HSP27

Chemotherapy Resistance
& Tumor Survival
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Caption: p38 MAPK signaling pathway and the inhibitory action of LY2228820.

Experimental Workflow for In Vitro Combination Studies

Seed Cancer Cells in 96-well Plates

Treat with LY2228820 and/or Chemotherapy
(single agents and combinations)

Incubate for 48-72 hours

Assess Cell Viability
(e.g., MTT or Resazurin Assay)

Western Blot for Pathway Analysis
(p-p38, p-MK2, p-HSP27, etc.)Calculate IC50 and Combination Index (CI)

Determine Synergy and Mechanism

Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of LY2228820 and chemotherapy combinations.

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
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Objective: To determine the cytotoxic effects of LY2228820 in combination with a

chemotherapeutic agent on cancer cell lines.

Materials:

Cancer cell line of interest

Complete growth medium

96-well plates

LY2228820 (ralimetinib)

Chemotherapeutic agent (e.g., paclitaxel)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100

µL of complete growth medium. Incubate overnight to allow for cell attachment.

Drug Preparation: Prepare serial dilutions of LY2228820 and the chemotherapeutic agent in

complete growth medium.

Treatment: Treat cells with varying concentrations of LY2228820 alone, the

chemotherapeutic agent alone, and in combination at fixed ratios. Include a vehicle control

(e.g., DMSO).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5%

CO2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C,

protected from light.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 values for each agent alone and in combination. The combination index

(CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1),

additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis for p38 MAPK Pathway Inhibition
Objective: To confirm the inhibition of the p38 MAPK pathway by LY2228820 in cancer cells.

Materials:

Cancer cell line of interest

6-well plates

LY2228820

Pathway activator (e.g., anisomycin)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-MK2, anti-MK2, anti-p-HSP27, anti-

HSP27, anti-GAPDH)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Pre-

treat with LY2228820 for 1-2 hours, then stimulate with a p38 MAPK activator (e.g.,

anisomycin) for 30 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C,

followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Densitometric analysis can be performed to quantify the changes in protein

phosphorylation, normalizing to total protein and a loading control (e.g., GAPDH).

In Vivo Xenograft Model for Combination Therapy
Evaluation
Objective: To evaluate the in vivo efficacy of LY2228820 in combination with chemotherapy in a

mouse xenograft model.

Materials:
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Immunocompromised mice (e.g., nude or NSG mice)

Cancer cell line of interest

Matrigel (optional)

LY2228820 formulation for oral gavage

Chemotherapeutic agent formulation for injection (e.g., paclitaxel)

Calipers

Animal balance

Procedure:

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or

without Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-

3 times per week. The formula for tumor volume is (Length x Width^2) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the mice into treatment groups (e.g., vehicle control, LY2228820 alone, chemotherapy alone,

combination therapy).

Drug Administration:

Administer LY2228820 via oral gavage at the desired dose and schedule (e.g., daily or

twice daily).

Administer the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal or

intravenous injection) at its established dose and schedule.

Monitoring: Continue to monitor tumor volume and body weight throughout the study. A

significant loss in body weight can be an indicator of toxicity.
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Endpoint: The study can be terminated when tumors in the control group reach a specific

size, or after a predetermined treatment duration.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the control group. Statistical analysis (e.g., ANOVA) should be used to

determine the significance of the anti-tumor effects.

Clinical Trial Protocol for Ralimetinib (LY2228820) in
Combination with Chemotherapy (Adapted from
NCT01663857)[1][4]
Objective: To evaluate the safety and efficacy of ralimetinib in combination with standard-of-

care chemotherapy in patients with advanced cancer.

Patient Population: Patients with recurrent, platinum-sensitive epithelial ovarian, fallopian tube,

or primary peritoneal cancer.

Treatment Plan:

Phase 1b (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of

ralimetinib.

Ralimetinib administered orally twice daily (Q12H) on Days 1-10 of a 21-day cycle.

Gemcitabine (1000 mg/m²) administered on Days 3 and 10.

Carboplatin (AUC 4) administered on Day 3.

Treatment for up to 6 cycles.

Phase 2 (Randomized, Double-Blind):

Patients randomized to receive either ralimetinib at the RP2D or placebo, in combination

with gemcitabine and carboplatin as described above for 6 cycles.

Maintenance Phase: Patients who achieve at least stable disease continue with either

ralimetinib (300 mg Q12H) or placebo on Days 1-14 of a 28-day cycle until disease
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progression.

Patient Monitoring and Response Evaluation:

Safety Monitoring: Regular monitoring of hematology, blood chemistry, and adverse events

according to Common Terminology Criteria for Adverse Events (CTCAE).

Efficacy Evaluation: Tumor assessments (e.g., CT or MRI scans) performed at baseline and

at regular intervals (e.g., every 6-8 weeks).

Response Criteria: Tumor response evaluated according to Response Evaluation Criteria in

Solid Tumors (RECIST).

Pharmacokinetics: Plasma samples collected to determine the pharmacokinetic profile of

ralimetinib and the chemotherapeutic agents.

Conclusion
The p38 MAPK inhibitor LY2228820 (ralimetinib) has shown promise as a combination partner

for various chemotherapeutic agents. Preclinical studies have demonstrated synergistic anti-

tumor activity, particularly in the context of chemotherapy resistance. Clinical trials have

provided evidence of a manageable safety profile and modest efficacy in combination with

standard chemotherapy regimens. The protocols outlined in these notes provide a framework

for further investigation into the potential of LY2228820 to enhance the therapeutic outcomes of

cancer patients. Careful consideration of dosing schedules, patient selection, and biomarker

analysis will be crucial for the successful clinical development of this combination strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://www.benchchem.com/product/b7881755?utm_src=pdf-custom-synthesis
https://clinicaltrials.gov/study/NCT01663857
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for
pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

3. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK
with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4. A randomized, double-blind, placebo-controlled phase 1b/2 study of ralimetinib, a p38
MAPK inhibitor, plus gemcitabine and carboplatin versus gemcitabine and carboplatin for
women with recurrent platinum-sensitive ovarian cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. ClinicalTrials.gov [clinicaltrials.gov]

6. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing LY2228820 in
Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7881755#using-ly2228820-in-combination-with-
chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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